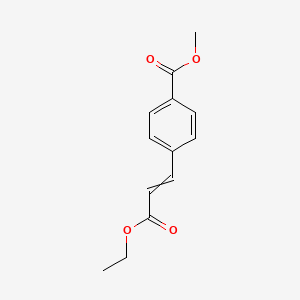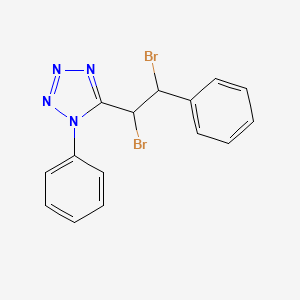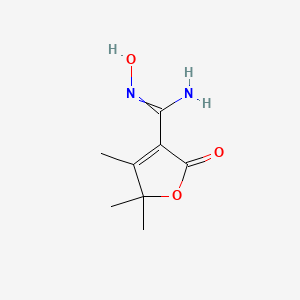
N'-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide is a complex organic compound with a unique structure that includes a furan ring, hydroxy group, and carboximidamide functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through cyclization reactions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Addition of the Carboximidamide Group: The carboximidamide group is added through amidation reactions using reagents like ammonia or amines.
Industrial Production Methods
Industrial production of N’-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N’-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The furan ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Electrophilic or nucleophilic reagents are used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
N’-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and carboximidamide functionality play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-
- 2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-
Uniqueness
N’-Hydroxy-4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboximidamide is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
83524-80-5 |
|---|---|
Fórmula molecular |
C8H12N2O3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
N'-hydroxy-4,5,5-trimethyl-2-oxofuran-3-carboximidamide |
InChI |
InChI=1S/C8H12N2O3/c1-4-5(6(9)10-12)7(11)13-8(4,2)3/h12H,1-3H3,(H2,9,10) |
Clave InChI |
JMJKMFIPMQGQNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC1(C)C)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14408369.png)
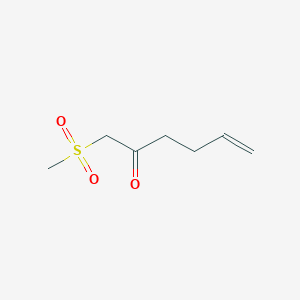
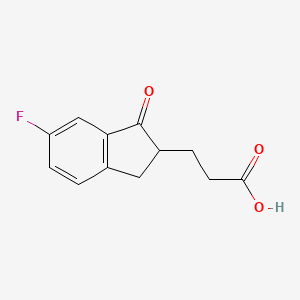
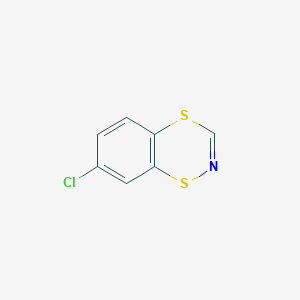
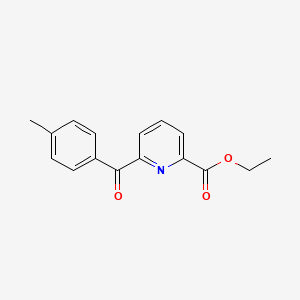
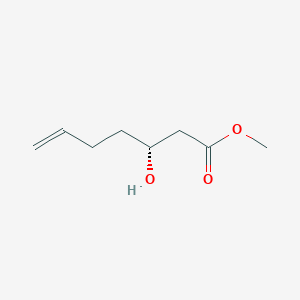
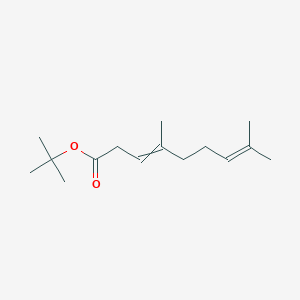
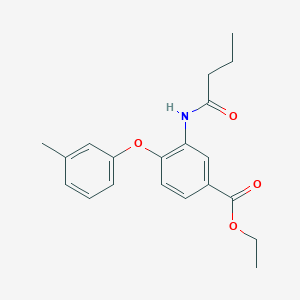
![[(1,1-Dichlorooctyl)sulfanyl]benzene](/img/structure/B14408411.png)

